molecular formula C13H20N2 B13548593 (1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine

(1-(3-Methylbenzyl)pyrrolidin-2-yl)methanamine

Cat. No.: B13548593
M. Wt: 204.31 g/mol
InChI Key: OHRZYQKMKYPGAF-UHFFFAOYSA-N
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Description

{1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine typically involves the reaction of 3-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

{1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(3-methylphenyl)methyl]pyrrolidin-2-yl}methanamine is unique due to the presence of both the pyrrolidine ring and the 3-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

[1-[(3-methylphenyl)methyl]pyrrolidin-2-yl]methanamine

InChI

InChI=1S/C13H20N2/c1-11-4-2-5-12(8-11)10-15-7-3-6-13(15)9-14/h2,4-5,8,13H,3,6-7,9-10,14H2,1H3

InChI Key

OHRZYQKMKYPGAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCCC2CN

Origin of Product

United States

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